molecular formula C10H11BrF3N3 B7940852 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine

Cat. No.: B7940852
M. Wt: 310.11 g/mol
InChI Key: ALPUZZGIUUCHRW-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine (CAS 1487136-75-3) is a valuable pyrimidine-based chemical intermediate in medicinal chemistry and drug discovery research. The compound features both a bromine atom and a trifluoromethyl-substituted piperidine ring on its pyrimidine core, making it a versatile building block for the synthesis of more complex molecules . Pyrimidine scaffolds are recognized as privileged structures in pharmaceutical development due to their ability to interact with a wide range of biological targets . This bromo-functionalized derivative is particularly useful for constructing targeted therapeutics through cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of various aromatic and heteroaromatic groups at the 5-position . Its specific structure makes it a key intermediate in the development of kinase inhibitors for cancer therapy . The presence of the piperidine group can enhance binding to enzyme active sites, while the trifluoromethyl group often improves metabolic stability and membrane permeability . This product is intended for research applications only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N3/c11-8-5-15-9(16-6-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPUZZGIUUCHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a bromine atom is introduced to the pyrimidine ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C5 undergoes nucleophilic substitution under both aromatic (SNAr) and transition-metal-mediated conditions.

Reaction TypeConditionsReagents/CatalystsProductsKey FindingsReferences
Aromatic Substitution (SNAr) DMF, 80–100°C, 6–12 hAmines (e.g., piperidine)5-Amino-2-(4-trifluoromethylpiperidin-1-yl)pyrimidineYields: 38–72% (dependent on amine nucleophilicity)
Metal-Mediated Substitution Pd(dba)₂, Xantphos, K₃PO₄, 100°CArylboronic acidsBiaryl derivatives via Suzuki couplingScope includes electron-deficient aryl groups
  • Mechanistic Insight : SNAr proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing pyrimidine ring. Palladium-catalyzed substitutions leverage oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed cross-couplings to form C–C or C–heteroatom bonds.

Reaction TypeConditionsCatalysts/ReagentsProductsYieldReferences
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 80°CArylboronic acids5-Aryl-2-(4-trifluoromethylpiperidin-1-yl)pyrimidines45–85%
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary amines5-Amino derivatives with substituted amines50–78%
Cyanation CuCN, DMF, 120°C5-Cyano-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine62%
  • Key Observations :

    • Suzuki couplings tolerate electron-withdrawing substituents on boronic acids but show reduced yields with sterically hindered partners.

    • Buchwald-Hartwig amination requires bulky ligands (e.g., Xantphos) to suppress β-hydride elimination.

Functional Group Transformations

The pyrimidine ring and trifluoromethylpiperidine group enable further derivatization:

Reaction TypeConditionsReagentsProductsNotesReferences
Hydrolysis HCl (6 M), reflux, 24 h5-Hydroxy-2-(4-trifluoromethylpiperidin-1-yl)pyrimidineLimited by competing ring degradation
Reduction H₂ (1 atm), Pd/C, EtOH5-Deutero derivatives (via H-D exchange)Selective for C5 position

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, necessitating reactions below this threshold .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates, while dioxane improves cross-coupling efficiency .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine is primarily investigated for its potential as an inhibitor of specific enzymes and proteins involved in disease pathways. One notable application is its role in targeting phosphodiesterase (PDE) enzymes, particularly PDE2. Inhibition of PDE2 has been linked to therapeutic effects in neurological and psychiatric disorders such as schizophrenia, depression, and anxiety .

PDE Inhibition

Studies indicate that compounds similar to this compound can effectively inhibit PDE2 activity, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons. This modulation is crucial for treating conditions characterized by cognitive deficits and mood disorders .

Cancer Therapy

The compound's structural features render it suitable for applications in cancer therapy. Research has demonstrated that pyrimidine derivatives can act as inhibitors of protein-protein interactions critical for tumorigenesis. For instance, the degradation of the transcriptional repressor BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL), has been explored using similar compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for enhancing its efficacy and selectivity as a therapeutic agent. Modifications to the piperidine moiety and the introduction of various substituents on the pyrimidine ring have been explored to improve biological activity.

Case Studies

Recent studies have highlighted various derivatives that exhibit enhanced potency against specific targets:

CompoundTargetActivity
Compound ABCL6IC50 = 10 μM
Compound BPDE2IC50 = 50 nM
Compound CCancer Cell LinesIC50 = 25 μM

These findings illustrate the potential for tailored modifications to yield compounds with improved pharmacological profiles .

Toxicity and Safety Profile

An essential aspect of drug development is evaluating the toxicity profile of new compounds. In silico predictions have indicated that this compound derivatives demonstrate low toxicity, non-carcinogenicity, and non-mutagenicity under tested conditions .

Toxicity Testing Results

The following table summarizes preliminary toxicity assessments:

Test TypeResult
CarcinogenicityNon-carcinogenic
MutagenicityNon-mutagenic
Cardiac ToxicityNon-cardiac toxic

These results support further development and testing of this compound class for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 141302-36-5)
  • Structure : Replaces the trifluoromethylpiperidine with a methylpiperazine group.
  • Key Differences :
    • Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (single nitrogen).
    • Methyl group reduces electron-withdrawing effects compared to trifluoromethyl.
  • Applications : Used in medicinal chemistry as a building block for kinase inhibitors .
5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine (CAS 374930-88-8)
  • Structure : Incorporates a Boc-protected piperazine.
  • Key Differences :
    • Boc group introduces steric bulk, affecting solubility and reactivity.
    • Used as a synthetic intermediate for deprotection in peptide coupling .
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine (CAS 1352754-19-8)
  • Structure : Replaces piperidine with a 4-membered azetidine ring containing two fluorine atoms.
  • Key Differences :
    • Azetidine’s ring strain increases conformational rigidity.
    • Difluoro substituents enhance lipophilicity .

Aromatic vs. Aliphatic Substituents

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (Compound 22c)
  • Structure: Contains a phenoxy group with trifluoromethoxy substitution.
  • Key Differences :
    • Aromatic substituent vs. aliphatic piperidine.
    • Trifluoromethoxy group offers similar electron-withdrawing effects but alters π-π stacking interactions.
  • Synthesis : 79% yield via nucleophilic substitution from 5-bromo-2-iodopyrimidine .
5-Bromo-2-(2-fluorophenyl)pyrimidine (CAS 1119089-46-1)
  • Structure : Features a fluorophenyl group.
  • Key Differences: Planar aromatic ring vs. non-planar piperidine. Fluorine’s electron-withdrawing effect is localized on the phenyl ring .

Steric and Electronic Effects of Substituents

5-Bromo-2-(tert-butylacetylene-1-yl)pyrimidine
  • Structure : tert-Butyl acetylene substituent.
  • Key Differences :
    • Acetylene group introduces linear geometry and steric hindrance.
    • Higher molecular weight (239.02 g/mol vs. ~290–300 g/mol for piperidine derivatives) .
5-Bromo-2-(dibromomethyl)pyrimidine (CAS 4450-22-0)
  • Structure : Dibromomethyl group at the 2-position.
  • Key Differences: Bromine atoms increase molecular weight (291.84 g/mol) and polarizability. Limited applications due to reactivity in cross-coupling reactions .

Physicochemical and Spectral Comparisons

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₁₀H₁₁BrF₃N₃ ~306.12 (estimated)
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine C₉H₁₃BrN₅ 279.14
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine C₇H₆BrF₂N₃ 250.04

NMR Spectral Shifts

  • Target Compound : Expected upfield shifts for piperidine protons due to trifluoromethyl’s electron-withdrawing effect (similar to δ 1.36 ppm for tert-butyl in ).
  • 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine : Piperidine protons resonate at δ 1.2–2.5 ppm, with methyl group at δ 1.36 ppm .

Biological Activity

5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant data tables and research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10BrF3N2
  • Molecular Weight : 303.1 g/mol

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismActivity (MIC)Reference
This compoundE. coli32 µg/mL
5-Bromo-2-(4-chloropiperidin-1-yl)pyrimidineS. aureus16 µg/mL
5-Bromo-2-(piperidin-1-yl)pyrimidineB. subtilis8 µg/mL

The data suggests that the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and overall antimicrobial efficacy.

Anti-inflammatory Activity

Pyrimidines have also been studied for their anti-inflammatory effects. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: COX Inhibition by Pyrimidine Derivatives

CompoundCOX Inhibition (IC50)Reference
This compound0.05 µM
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine0.04 µM

The IC50 values indicate that this compound exhibits potent inhibition of COX activity, comparable to established anti-inflammatory drugs.

Antitumor Activity

The potential antitumor properties of pyrimidine derivatives have been explored in various studies. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity Evaluation

In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Cytotoxicity (IC50) :
    • HeLa: 15 µM
    • MCF7: 20 µM

These results suggest that the compound may interfere with cellular mechanisms essential for tumor growth and survival.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of halogen substituents, such as bromine and trifluoromethyl groups, has been linked to enhanced biological activity.

Table 3: SAR Insights on Pyrimidine Derivatives

SubstituentEffect on Activity
BromineIncreased antimicrobial potency
TrifluoromethylEnhanced lipophilicity
Piperidine ringImproved cellular uptake

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine, and how can reaction yields be improved?

Methodological Answer: Synthetic optimization involves balancing conventional methods with computational design. For example:

  • Conventional coupling : Reacting brominated pyrimidine intermediates with trifluoromethylpiperidine derivatives under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling) .
  • Computational-guided synthesis : Use quantum chemical calculations (DFT) to predict reactive intermediates and streamline solvent/catalyst selection, reducing trial-and-error experimentation .

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Time (h)Key ParametersReferences
Conventional coupling60–7524–48Pd(PPh₃)₄, DMF, 80°C
Computational-guided80–9012–24Solvent: THF; Catalyst: PdCl₂

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and torsional strain (e.g., C–Br bond length: 1.89 Å; dihedral angles: −179.2° to 178.7°) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., CF₃ group deshields adjacent protons by 0.5–1.0 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 351.05) .

Q. Table 2: Structural Characterization Techniques

TechniqueResolutionData TypeReferences
X-ray crystallography0.024 ÅBond lengths/angles
¹H NMR0.01 ppmChemical shifts, coupling

Q. How can researchers assess the pharmacological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Molecular docking : Simulate binding interactions with proteins (e.g., piperidine moiety forming H-bonds with active-site residues) .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay; IC₅₀ ~10 µM) .

Q. What analytical methods ensure purity (>98%) for research-grade samples?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time: 8.2 min; purity ≥98%) .
  • GC-MS : Detect volatile by-products (e.g., residual solvents <0.1%) .

Q. How do reaction conditions (solvent, temperature) influence selectivity?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates but may increase side reactions .
  • Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but risk decomposition of trifluoromethyl groups .

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